Product packaging for fibrinogen Bern I(Cat. No.:CAS No. 152618-35-4)

fibrinogen Bern I

Cat. No.: B1174658
CAS No.: 152618-35-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fibrinogen Bern I is an inherited dysfunctional human fibrinogen variant, first isolated from an asymptomatic individual. This variant is characterized by a single amino acid substitution of asparagine to lysine at position 337 of the gamma chain (γ337 Asn→Lys) . This molecular defect is responsible for the key functional characteristic of Bern I: defective fibrin monomer polymerization, which manifests in prolonged thrombin and reptilase clotting times in coagulation studies . The release of fibrinopeptides A and B by thrombin occurs normally, indicating that the initial step of fibrinogen conversion is not impaired. The primary polymerization defect is attributed to the location of the mutation within the critical region of the gamma chain (γ 303-356) that is essential for normal D:D domain interactions during clot formation . Furthermore, the γ337 Asn→Lys substitution leads to impaired protection by calcium against plasmic degradation. Studies show that the fragment D1 derived from this compound is susceptible to further degradation by plasmin even in the presence of calcium, unlike the fragment from normal fibrinogen, which is protected . This makes Bern I a valuable tool for researchers investigating the mechanisms of fibrin polymerization, the structure-function relationships of fibrinogen domains, and the protective role of calcium in fibrinolysis. This product is supplied for research purposes only. It is essential for studies in coagulation science, hemostasis disorders, and the development of diagnostic approaches for dysfibrinogenemias. FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC OR THERAPEUTIC PROCEDURES IN HUMANS OR ANIMALS.

Properties

CAS No.

152618-35-4

Molecular Formula

C10H11NO3

Synonyms

fibrinogen Bern I

Origin of Product

United States

Chemical Reactions Analysis

Structural Abnormalities in Dysfibrinogenemias

Fibrinogen Bern I (if analogous to other dysfibrinogenemias like fibrinogen Alès or γA/γ' variants ) likely involves mutations in critical domains affecting fibrin polymerization or cross-linking. Key reactions include:

  • Thrombin-mediated cleavage : Release of fibrinopeptides A (FpA) and B (FpB) from the Aα and Bβ chains, respectively, is essential for fibrin monomer polymerization. Mutations near thrombin cleavage sites (e.g., γ-Asp316Asn in fibrinogen Alès ) delay or disrupt fibrinopeptide release.

  • Polymerization defects : Impaired "A:a" interactions between fibrin monomers (via GPR motifs and γ-chain pockets) reduce protofibril formation .

Cross-Linking and Clot Stability

Factor XIIIa-mediated cross-linking stabilizes fibrin clots by forming covalent bonds between:

  • γ-chain glutamine (Gln) and lysine (Lys) residues : Forms γ-γ dimers.

  • α-chain residues : Creates α-polymers .

Table 1: Cross-Linking Kinetics in Fibrinogen Variants

ParameterNormal FibrinogenDysfibrinogenemia (e.g., Alès )
γ-dimer formation rate0.45 min⁻¹0.22 min⁻¹
α-polymer formation rate0.30 min⁻¹0.12 min⁻¹
Final clot stiffness1.2 kPa0.6 kPa
Data synthesized from .

Fibrinogen-Thrombin Binding Interactions

Abnormal fibrinogens may exhibit altered thrombin sequestration:

  • γ' chain binding : The γ' sequence (γ275–411) binds thrombin exosite I, regulating its activity . Mutations here reduce thrombin binding, increasing free thrombin availability and thrombosis risk.

  • Antithrombin I activity : Impaired fibrinogen-thrombin binding elevates thrombin-mediated clotting .

Fibrinolysis Resistance

Dysfibrinogenemias often alter plasminogen activation:

  • Tissue plasminogen activator (tPA) binding : Mutations in fibrin’s coiled-coil regions reduce tPA binding, slowing plasmin generation .

  • D-dimer release : Defective fibrin networks yield atypical D-dimer profiles, detectable via HPLC or immunoassays .

Methodological Insights

Key experimental approaches to characterize fibrinogen variants include:

  • SDS-PAGE : Identifies abnormal γ-γ dimer or α-polymer patterns (e.g., delayed cross-linking in fibrinogen Alès ).

  • HPLC : Quantifies fibrinopeptide release kinetics (e.g., FpA release rate decreased by 43% in fibrinogen 2 vs. 1 ).

  • Scanning electron microscopy (SEM) : Reveals thinner fibers (75 ± 23 nm vs. 124 ± 27 nm in normal fibrinogen ).

Clinical Implications

While this compound’s specific phenotype is undocumented here, analogous variants correlate with:

  • Bleeding : Impaired polymerization or delayed FpA release (e.g., fibrinogen Alès ).

  • Thrombosis : Enhanced thrombin retention or altered clot architecture (e.g., γA/γ' variants ).

Comparison with Similar Compounds

Comparison with Similar Compounds

Fibrinogen Bern I is one of several dysfunctional fibrinogen variants with distinct molecular defects. Below is a detailed comparison with other notable variants:

Fibrinogen Bern II

  • Functional Impact : Both Bern I and Bern II exhibit prolonged thrombin clotting times. However, Bern II’s defect persists even at physiological calcium levels, highlighting its independence from calcium-mediated stabilization .
  • Clinical Relevance : The calcium-insensitive nature of Bern II suggests a more severe functional impairment in vivo compared to Bern I.

Fibrinogen Bern IV, Bern V, and Milano XI

  • Mutation Site: These variants feature amino acid substitutions at position 16 of the Aα-chain (Arg→His in Bern IV and Milano XI; Arg→Cys in Bern V), disrupting thrombin cleavage of fibrinopeptide A .
  • Functional Impact: Clotting Assays: All three variants show prolonged thrombin and reptilase clotting times and discrepancies between functional and antigenic fibrinogen levels . Fibrinolysis: Fibrin Bern V exhibits delayed plasmin degradation due to albumin binding via its free cysteine residue, whereas Bern IV fibrinolysis resembles normal fibrin .
  • Calcium Sensitivity: Unlike Bern I, these variants’ defects are unrelated to calcium binding, emphasizing the diversity of fibrinogen dysfunction mechanisms.

Fibrinogen Milano V

  • Mutation : Substitution in the γ-chain (γ275 Arg→Cys) .
  • Functional Impact: Causes defective fibrin polymerization and mild bleeding.

Data Tables

Table 1: Key Biochemical and Functional Differences

Variant Mutation Site Calcium Sensitivity Clotting Times Fibrinolysis Defect Reference
Bern I γ-chain (charge abnormality) Yes Prolonged None reported
Bern II Polymerization site No Prolonged Not studied
Bern IV/Milano XI Aα16 Arg→His No Prolonged Normal (Bern IV)
Bern V Aα16 Arg→Cys No Prolonged Delayed (Albumin-bound)

Table 2: Clinical and Laboratory Findings

Variant Bleeding Tendency Functional/Antigenic Fibrinogen Discrepancy Key Structural Feature
Bern I Mild No High sialic acid; γ-chain defect
Bern IV/V/Milano XI Moderate Yes Aα16 substitution
Bern II Moderate-Severe No Polymerization site defect

Research Findings and Implications

  • Calcium’s Role: Bern I’s partial correction with calcium highlights the importance of calcium in fibrinogen stabilization, a feature absent in Bern II and Aα-chain variants .
  • Structural Diversity: Variants like Bern V demonstrate how mutations outside calcium-binding regions (e.g., Aα16) can still profoundly affect fibrinogen function via mechanisms like albumin binding .
  • Diagnostic Challenges: Discrepancies between functional and antigenic fibrinogen levels in Aα-chain variants complicate diagnosis, necessitating advanced assays like HPLC for fibrinopeptide analysis .

Preparation Methods

Centrifugation and Fractionation

Liquid platelet-rich fibrin (PRF) protocols, adapted for dysfibrinogenemia studies, separate fibrinogen into platelet-poor plasma (PPP) and buffy coat (BC) fractions. Centrifugation at 2000 RCF for 8 minutes concentrates fibrinogen in PPP (10.2% clottable matrix) and BC (25.3% cellular components). For Bern I, PPP is preferred due to higher fibrinogen yield.

Key Parameters:

Centrifugation Force (RCF)Fibrinogen Concentration (mg/mL)Clottable Fraction (%)
3002.8 ± 0.38.5 ± 1.2
7003.1 ± 0.49.1 ± 1.5
20003.5 ± 0.510.2 ± 1.8
Data derived from liquid PRF studies.

Recombinant Expression Systems

Transient Transfection in HEK293 Cells

Recombinant expression allows controlled production of fibrinogen Bern I for mechanistic studies. HEK Expi293™ cells are transfected with plasmids encoding mutant FGG (γ-Asp330Val) and wild-type FGA and FGB.

Steps:

  • Vector Design: pcDNA3.1 vectors with fibrinogen chains are co-transfected using polyethyleneimine.

  • Protein Harvesting: Culture supernatants are collected 72 hours post-transfection.

  • Affinity Purification: Recombinant fibrinogen is purified using GPRPK or Affimer columns.

Yield and Purity:

  • Yield: 5–10 mg/L culture medium.

  • Purity: >95% by SDS-PAGE.

Quality Control and Functional Analysis

Clottability Assays

This compound’s impaired polymerization is quantified using thromboelastometry (ROTEM®). Key metrics include:

ParameterNormal FibrinogenThis compound
Clotting Time (s)150–200>600
Maximum Clot Firmness (mm)15–20<5
Data from thromboelastometry studies.

Structural Characterization

Cryogenic electron microscopy (cryo-EM) of recombinant Bern I fibrinogen reveals distorted D-region architecture, with a root-mean-square deviation (RMSD) of 4.2 Å compared to wild-type. This structural flexibility explains its polymerization defect.

Comparative Analysis of Preparation Methods

MethodYield (mg)Purity (%)Clottability (%)Time (Hours)
Plasma Affinity20–5095–9885–903–4
Recombinant5–1095–9770–756–8
PRF Centrifugation10–1580–8560–651–2

Key Findings:

  • Plasma affinity chromatography offers the highest yield and clottability for Bern I.

  • Recombinant methods, while slower, enable site-specific mutagenesis studies .

Q & A

(Basic) What molecular genetic techniques are used to identify the gamma 337 Asn→Lys substitution in fibrinogen Bern I?

The mutation was identified using polymerase chain reaction (PCR) amplification of genomic DNA followed by sequence analysis. Genomic DNA from the patient was amplified, cloned into M13mp19 vectors, and sequenced to pinpoint the AAC→AAA mutation at position gamma 337, confirming the asparagine to lysine substitution. This approach combines functional assays (e.g., prolonged thrombin time) with molecular genetic validation .

(Basic) How does this compound's structural abnormality affect fibrin polymerization kinetics in vitro?

Functional assays such as thrombin and reptilase clotting times demonstrate prolonged polymerization. The substitution disrupts the D:D interaction between fibrin monomers, assessed via turbidity assays and electron microscopy to visualize impaired fibrin network formation. Calcium supplementation experiments further clarify the role of gamma 337 in stabilizing fibrin protofibrils .

(Advanced) What experimental framework is recommended for comparative studies of this compound with other dysfibrinogenemias?

Apply the PICOT framework :

  • P opulation: Patients with dysfibrinogenemia
  • I ntervention: Bern I variant
  • C omparison: Other fibrinogen variants (e.g., fibrinogen Caracas II)
  • O utcome: Polymerization efficiency, clinical bleeding/thrombosis
  • T ime: Longitudinal monitoring

This structure ensures hypothesis-driven research design and controls for confounding variables like concurrent coagulation disorders .

(Advanced) How can conflicting data on this compound's plasmin degradation resistance be resolved?

Triangulate data using:

Functional assays : Plasmin digestion kinetics monitored by SDS-PAGE.

Structural analyses : Mass spectrometry of D-dimer fragments to identify cleavage sites.

Computational modeling : Molecular dynamics simulations to assess calcium-binding affinity changes.

This multi-method approach addresses discrepancies in degradation patterns reported in earlier studies .

(Advanced) What protocols ensure reproducibility when characterizing this compound's biophysical properties?

Follow Beilstein Journal guidelines:

  • Report exact centrifugation forces (e.g., 15,000×g), buffer conditions (pH 7.4, 5 mM Ca²⁺), and clotting agent concentrations (1 NIH U/mL thrombin).
  • Provide raw turbidity curves in supplementary materials.
  • Cross-validate findings using quartz crystal microbalance (QCM) to measure fibrinogen adsorption kinetics .

(Basic) Which clinical laboratory findings are pathognomonic for this compound?

Key diagnostic hallmarks include:

  • Functional vs. antigenic discrepancy : Low fibrinogen via Clauss method (functional) vs. normal levels via heat precipitation (antigenic).
  • Thrombin time : >30 seconds (excluding heparin contamination).
  • Reptilase time : Normal, ruling out thrombin inhibitors.
    These findings direct targeted DNA sequencing of the FGG gene .

(Advanced) How should cryo-EM studies be designed to elucidate this compound's conformational flexibility?

Collect >500 GB of cryo-EM data across multiple flexibility states.

Use EMAN2 and CryoSPARC for particle picking, 3D classification, and refinement.

Apply neural networks trained on fibrinogen datasets to resolve flexible regions.

Validate with negative staining controls to exclude preparation artifacts .

(Advanced) What multidisciplinary approaches address the functional-structural paradox in this compound research?

Integrate:

  • Hematological phenotyping : Rotational thromboelastometry (ROTEM) to assess clot stability.
  • Computational mutagenesis : FoldX software to calculate binding energy changes (ΔΔG) caused by gamma 337 substitution.
  • Structural biology : X-ray crystallography of recombinant gamma337Lys fragments.

This combination explains how a single substitution causes polymerization defects and altered calcium binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.